![molecular formula C19H21NO5 B4709156 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-methoxyphenoxy)butanamide](/img/structure/B4709156.png)
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-methoxyphenoxy)butanamide
Overview
Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-methoxyphenoxy)butanamide, also known as BDB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. It belongs to the class of compounds known as phenethylamines and has been synthesized through various methods.
Scientific Research Applications
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-methoxyphenoxy)butanamide has been the subject of several scientific studies due to its potential therapeutic properties. It has been found to have anti-inflammatory, anti-cancer, and anti-tumor effects. It has also been investigated for its potential use as a treatment for Parkinson's disease and other neurodegenerative disorders.
Mechanism of Action
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-methoxyphenoxy)butanamide is believed to exert its therapeutic effects through various mechanisms of action. It has been found to activate the 5-HT2A and 5-HT2B receptors, which are involved in the regulation of serotonin levels in the brain. It also inhibits the activity of the enzyme monoamine oxidase, which is involved in the breakdown of neurotransmitters such as dopamine, serotonin, and norepinephrine.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to increase the levels of dopamine, serotonin, and norepinephrine in the brain, which are neurotransmitters involved in the regulation of mood, appetite, and sleep. It also decreases the levels of inflammatory cytokines, which are involved in the regulation of the immune system.
Advantages and Limitations for Lab Experiments
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-methoxyphenoxy)butanamide has several advantages for lab experiments, including its high potency and selectivity for specific receptors. However, its potential toxicity and side effects should be taken into consideration when conducting experiments. Additionally, further research is needed to determine the optimal dosage and administration method for this compound.
Future Directions
There are several future directions for the research on N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-methoxyphenoxy)butanamide. Firstly, more studies are needed to determine its potential therapeutic applications, particularly in the treatment of neurodegenerative disorders. Secondly, further research is needed to determine the optimal dosage and administration method for this compound. Thirdly, the potential side effects and toxicity of this compound should be investigated in more detail. Finally, the development of new synthesis methods for this compound could lead to the discovery of new compounds with even greater therapeutic potential.
In conclusion, this compound is a chemical compound with significant potential for therapeutic applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound as a therapeutic agent.
properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-methoxyphenoxy)butanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO5/c1-3-16(25-15-7-5-14(22-2)6-8-15)19(21)20-13-4-9-17-18(12-13)24-11-10-23-17/h4-9,12,16H,3,10-11H2,1-2H3,(H,20,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUMDBBWJKDWRMW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC2=C(C=C1)OCCO2)OC3=CC=C(C=C3)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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